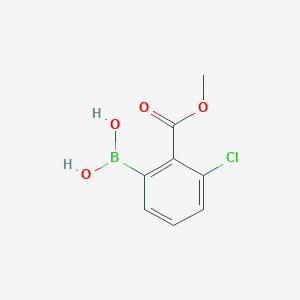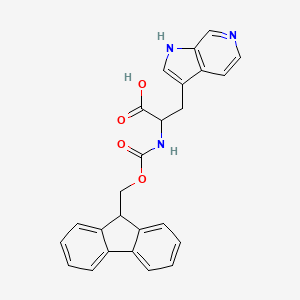
Ethyl 2-(aminomethyl)-1,3-benzothiazole-4-carboxylate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(aminomethyl)-1,3-benzothiazole-4-carboxylate dihydrochloride is a chemical compound with a complex structure that includes a benzothiazole ring, an aminomethyl group, and an ethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(aminomethyl)-1,3-benzothiazole-4-carboxylate dihydrochloride typically involves the reaction of 2-aminomethyl-1,3-benzothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Ethyl 2-(aminomethyl)-1,3-benzothiazole-4-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the benzothiazole ring to a dihydrobenzothiazole.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or dihydrobenzothiazoles.
科学的研究の応用
Ethyl 2-(aminomethyl)-1,3-benzothiazole-4-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Ethyl 2-(aminomethyl)-1,3-benzothiazole-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzothiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(Aminomethyl)imidazole dihydrochloride
- Ethyl 2-furoate
- 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids
Uniqueness
Ethyl 2-(aminomethyl)-1,3-benzothiazole-4-carboxylate dihydrochloride is unique due to its specific combination of functional groups and the benzothiazole ring. This structure provides a distinct set of chemical and biological properties that are not found in similar compounds. For example, the presence of the benzothiazole ring can enhance the compound’s stability and its ability to interact with biological targets.
特性
分子式 |
C11H14Cl2N2O2S |
|---|---|
分子量 |
309.2 g/mol |
IUPAC名 |
ethyl 2-(aminomethyl)-1,3-benzothiazole-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H12N2O2S.2ClH/c1-2-15-11(14)7-4-3-5-8-10(7)13-9(6-12)16-8;;/h3-5H,2,6,12H2,1H3;2*1H |
InChIキー |
CRSFKQZWXUITJR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C(=CC=C1)SC(=N2)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[2-methyl-1-(pyrimidine-2-sulfonyl)propan-2-yl]carbamate](/img/structure/B13470529.png)
![5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13470534.png)


![methyl[(1S)-1-phenylpropyl]amine hydrochloride](/img/structure/B13470550.png)




![1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B13470585.png)
![rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol](/img/structure/B13470601.png)
![Potassium benzo[b]thiophen-5-yltrifluoroborate](/img/structure/B13470609.png)
![Potassium (3-oxabicyclo[5.1.0]octan-1-yl)trifluoroborate](/img/structure/B13470616.png)
